Phenyl[(phenylcarbamoyl)oxy]acetic acid
Description
Properties
CAS No. |
92554-04-6 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-phenyl-2-(phenylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)20-15(19)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18) |
InChI Key |
VBJCPYAEEVIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Historical Context and Significance
The development of phenylacetic acid derivatives traces back to mid-20th-century efforts to engineer non-steroidal anti-inflammatory drugs (NSAIDs). Early routes relied on Friedel-Crafts acylations and Ullmann couplings, which suffered from poor regiocontrol and hazardous reagents. The 1970s–1980s saw advances in protecting-group strategies and catalytic methods, enabling safer access to ortho-substituted phenylacetic acids. Phenyl[(phenylcarbamoyl)oxy]acetic acid emerged as a candidate for dual cyclooxygenase-lipoxygenase inhibition, spurring interest in robust synthetic protocols.
Synthetic Methodologies
Condensation-Carbamoylation Sequential Approach
This two-step strategy involves synthesizing a phenylglycolic acid intermediate followed by carbamoylation.
Synthesis of Phenylglycolic Acid Derivatives
Ethyl 2-cyclohexanone glyoxylate serves as a versatile precursor. Condensation with 2,6-dichloroaniline in refluxing toluene (110°C, 8 h) yields the corresponding anilide. Hydrolysis under alkaline conditions (1N NaOH, Na₂SO₃, 60°C, 2 h) affords phenylglycolic acid in 93.5% yield. The use of sodium sulfite prevents oxidation of the acid-sensitive glycolate intermediate.
Carbamoylation with Phenyl Isocyanate
Phenylglycolic acid reacts with phenyl isocyanate in anhydrous pyridine (0°C to 25°C, 12 h), forming the target carbamate. Quenching with ice-water precipitates the crude product, which is recrystallized from methanol to achieve 83% purity. This exothermic reaction requires strict temperature control to avoid N-arylation side products.
Table 1: Optimization of Carbamoylation Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | None | 25 | 78 | 83 |
| DCM | Triethylamine | 0 | 65 | 71 |
| THF | DMAP | -10 | 72 | 68 |
One-Pot Cyclization-Carbamoylation
A patent-derived method employs tetrahydro-N-phenylisatin as a cyclization precursor. Heating 4,5,6,7-tetrahydroisatin derivatives with adipic acid and pyridine (230°C, 3 h) induces lactam formation. Subsequent hydrolysis (NaOH/Na₂SO₃, ethanol, reflux) and carbamoylation in situ yield the title compound in 64.5% overall yield. While high-temperature steps risk decomposition, the method eliminates intermediate isolation, enhancing throughput.
Solid-Phase Synthesis for Parallel Optimization
Modern adaptations utilize Wang resin-bound glycolic acid. After Fmoc deprotection, on-resin carbamoylation with phenyl isocyanate (DIPEA, DMF, 24 h) followed by TFA cleavage delivers the product in 89% purity. This approach facilitates rapid screening of carbamate analogs but requires specialized equipment.
Critical Analysis of Methodologies
Yield and Scalability Tradeoffs
The condensation-carbamoylation route offers superior yields (93.5%) but demands multiple purification steps, complicating scale-up. In contrast, one-pot methods sacrifice yield (64.5%) for operational simplicity, ideal for pilot-scale production.
Industrial-Scale Considerations
Adipic acid-pyridine mixtures enable reagent recycling via distillation, reducing waste. A 2022 lifecycle assessment estimated a 40% reduction in E-factor compared to traditional routes. However, high pyridine usage mandates stringent worker safety protocols.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(phenylcarbamoyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenyl[(phenylamino)oxy]acetic acid.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl[(phenylcarbamoyl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl[(phenylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Salicylanilide Esters of Acetic Acid
- Example: 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate (Compound 2d) Structure: Features a salicylanilide core (two aromatic rings connected via carbamoyl) esterified to acetic acid. Key Substituents: 4-Chloro on the phenolic ring and 4-trifluoromethyl on the anilide ring. Activity:
- Antifungal: MIC = 0.45–0.9 mM against Candida spp. .
- Antimycobacterial: High activity against Mycobacterium tuberculosis (log K = 0.4637) .
b) Phenylcarbamoyl Cyclic Thiophenes
- Example : ST016037 (phenylcarbamoyl cyclic thiophene)
- Structure : Cyclic thiophene core with phenylcarbamoyl and trifluoroacetyl groups.
- Key Substituents : Methoxy or trifluoroacetyl on the phenyl ring.
- Activity :
- Antibacterial: MIC = 0.25–1 µg/mL against Staphylococcus aureus .
- RnpA Inhibition: IC₅₀ = 2–80 µM for precursor tRNA processing .
c) Phenoxyacetic Acid Derivatives
- Example: Phenoxyacetic acid (OCH₂COOH) Structure: Phenyl group linked via ether oxygen to acetic acid. Key Substituents: Variants include 4-methyl (log K = 0.6053) and 4-formyl groups . Activity: Broad herbicidal and antimicrobial uses; substituents modulate solubility and target affinity .
Functional Group Impact on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
